2-(2-Chloro-4-ethoxyphenyl)-5-fluorobenzoic acid
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Overview
Description
2-(2-Chloro-4-ethoxyphenyl)-5-fluorobenzoic acid is an organic compound that belongs to the class of benzoic acids This compound is characterized by the presence of a chloro group, an ethoxy group, and a fluorine atom attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-4-ethoxyphenyl)-5-fluorobenzoic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-5-fluorobenzoic acid with 2-chloro-4-ethoxyphenylboronic acid in the presence of a palladium catalyst. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, and at elevated temperatures to facilitate the coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloro-4-ethoxyphenyl)-5-fluorobenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chloro, ethoxy, and fluorine groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or sulfuric acid (H2SO4) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(2-Chloro-4-ethoxyphenyl)-5-fluorobenzoic acid has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Chloro-4-ethoxyphenyl)-5-fluorobenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chloro, ethoxy, and fluorine groups can influence the compound’s binding affinity and specificity. These interactions can modulate biological pathways and result in various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Chloro-4-ethoxyphenyl)-4-fluorobenzoic acid
- 2-(2-Chloro-4-ethoxyphenyl)-3-fluorobenzoic acid
- 2-(2-Chloro-4-ethoxyphenyl)-6-fluorobenzoic acid
Uniqueness
2-(2-Chloro-4-ethoxyphenyl)-5-fluorobenzoic acid is unique due to its specific substitution pattern on the benzene ring. The position of the chloro, ethoxy, and fluorine groups can significantly influence the compound’s chemical reactivity and biological activity, making it distinct from other similar compounds.
Properties
IUPAC Name |
2-(2-chloro-4-ethoxyphenyl)-5-fluorobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClFO3/c1-2-20-10-4-6-12(14(16)8-10)11-5-3-9(17)7-13(11)15(18)19/h3-8H,2H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEUPFCCQZGZWCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C2=C(C=C(C=C2)F)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClFO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00691679 |
Source
|
Record name | 2'-Chloro-4'-ethoxy-4-fluoro[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00691679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1262010-53-6 |
Source
|
Record name | 2'-Chloro-4'-ethoxy-4-fluoro[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00691679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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